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For Researchers, Scientists, and Drug Development Professionals

Icalcaprant (CVL-354) is a selective antagonist of the kappa-opioid receptor (KOR) under
investigation for the treatment of major depressive disorder and substance use disorders.[1] Its
therapeutic potential is linked to its ability to modulate the dynorphin/KOR system, which is
implicated in stress, anhedonia, and reward pathways. A critical aspect of its pharmacological
profile is its selectivity for the KOR over other opioid receptors, namely the mu-opioid receptor
(MOR) and the delta-opioid receptor (DOR). Off-target activity at MOR and DOR could lead to
undesirable side effects, such as respiratory depression, abuse potential (MOR agonism), or
unknown psychotomimetic effects. This guide provides a comparative overview of
icalcaprant's cross-reactivity with mu and delta opioid receptors, presenting available data and
outlining the experimental methodologies used to determine these properties.

Quantitative Comparison of Receptor Binding and
Functional Activity

The following tables summarize the available data on the binding affinity and functional
antagonism of icalcaprant at the kappa, mu, and delta opioid receptors. For a comprehensive
comparison, data for aticaprant, another selective KOR antagonist, is included.
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Selectivity (fold vs.

Compound Receptor Binding Affinity (Ki
p p g y (Ki) KOR)
High Affinity (Specific
Icalcaprant Kappa (KOR) value not publicly -
available)
~31-fold lower than
Mu (MOR) 31
KOR[1]
Delta (DOR) Not reported Not reported
Aticaprant Kappa (KOR) 0.63 nM -
Mu (MOR) 190 nM ~302
Delta (DOR) >10,000 nM >15,873

Table 1: Opioid Receptor Binding Affinity. This table compares the binding affinities (Ki) of

icalcaprant and aticaprant for the kappa, mu, and delta opioid receptors. Lower Ki values

indicate higher binding affinity.

Functional
. Potency (fold vs.
Compound Receptor Antagonism KOR)
(IC50/Kb)
High Potency
Icalcaprant Kappa (KOR) (Specific value not -
publicly available)
~27-fold lower than
Mu (MOR) 27
KOR[1]
Delta (DOR) Not reported Not reported
Aticaprant Kappa (KOR) 0.34 nM (Kb) -
Mu (MOR) >10,000 nM (IC50) >29,412
Delta (DOR) >10,000 nM (IC50) >29,412
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Table 2: Opioid Receptor Functional Antagonism. This table compares the functional antagonist
potency (IC50 or Kb) of icalcaprant and aticaprant at the kappa, mu, and delta opioid
receptors. Lower values indicate greater potency in blocking receptor activation.

Signaling Pathways of Opioid Receptors

The following diagrams illustrate the canonical G-protein dependent signaling pathways for the
kappa, mu, and delta opioid receptors. Activation of these Gi/o-coupled receptors generally
leads to the inhibition of adenylyl cyclase, decreased intracellular cAMP levels, and modulation
of ion channel activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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